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Compound of Interest

Compound Name: Inarigivir

Cat. No.: B1671813

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers
working with inarigivir. The development of inarigivir soproxil for chronic hepatitis B (HBV)
was notably halted due to unexpected serious adverse events (SAES) observed in clinical
trials. This resource aims to provide a clear understanding of these events, offering

troubleshooting guidance and answers to frequently asked questions to inform future research
and development.

I. Summary of Serious Adverse Events

The most significant safety concerns with inarigivir emerged from the Phase IIb CATALYST 2
trial. In this study, virally-suppressed chronic HBV patients receiving a 400mg daily dose of
inarigivir experienced severe liver-related complications.

Table 1: Overview of Serious Adverse Events in the
CATALYST 2 Trial
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Number of
Adverse Event  Description Patients Dosage Clinical Trial
Affected
Hepatocellular Evidence of liver )
400mg daily CATALYST 2
Dysfunction cell injury.
Levels were
described as
Elevated Alanine  "potentially
Transaminase consistent with 3 400mg daily CATALYST 2
(ALT) liver injury rather
than immune
flares."[1]
One patient
Patient Death death was 1 400mg daily CATALYST 2

reported in the
trial.[1][2][3]

It is crucial to note that lower doses of inarigivir in earlier trials did not produce the same
severe adverse events. The ACHIEVE trial, which studied doses up to 200mg, reported a
generally favorable safety profile.

Table 2: Safety Profile of Inarigivir in the ACHIEVE Trial
(up to 200mg)
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Adverse Event . . .
. Observation Dosage Clinical Trial
Metric

Occurred in 4.7% of
patients receiving
Treatment-Emergent S ]
inarigivir, compared to  Up to 200mg daily ACHIEVE

6.3% in the placebo
group.[4]

Adverse Events

Inarigivir-treated
Alanine Transaminase  groups showed mean )
) ) Up to 200mg daily ACHIEVE
(ALT) Levels reductions in ALT from

baseline.[4]

Il. Troubleshooting Guide

This guide addresses specific issues and questions that may arise during experiments
involving inarigivir, based on the known adverse event profile.

Q: What were the key characteristics of the liver injury observed with inarigivir?

A: The liver injury was characterized as hepatocellular dysfunction with elevated alanine
transaminase (ALT).[1] Importantly, the clinical investigators distinguished these events from
"immune flares," which can sometimes be a desired on-target effect for inmunomodulatory
drugs in HBV treatment. This suggests a direct or indirect hepatotoxic effect of the drug at the
400mg dose.

Q: How can | monitor for potential hepatotoxicity in my preclinical or clinical experiments with
inarigivir or similar compounds?

A: A robust safety monitoring plan is essential. Key parameters to monitor include:

 Liver Function Tests (LFTs): Regularly monitor serum levels of ALT, aspartate
aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

» Hepatocellular Function Markers: In addition to LFTs, consider monitoring markers of
synthetic liver function, such as albumin and prothrombin time (PT/INR).
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 Clinical Symptoms: Be vigilant for clinical signs of liver injury, including jaundice, abdominal
pain, nausea, and fatigue.

Q: Were there any predictive biomarkers for the serious adverse events associated with
inarigivir?

A: The publicly available information does not specify any predictive biomarkers that were
identified prior to the occurrence of the SAEs. The events were described as "unexpected."[1]
[2][3] This highlights the importance of comprehensive safety monitoring in all subjects.

Q: What should | do if | observe unexpected liver enzyme elevations in my study?

A: Any unexpected elevation in liver enzymes should be taken seriously. A potential workflow
for investigation is outlined below. It is critical to have a predefined algorithm for managing liver
safety signals in your study protocol.

lll. Frequently Asked Questions (FAQS)

Q: What is the mechanism of action of inarigivir?

A: Inarigivir is an oral agonist of the innate immunity pathways involving retinoic acid-inducible
gene | (RIG-1) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[5]
By activating these pathways, it is designed to inhibit viral replication and trigger intracellular
interferon signaling.[2][6]

Q: At what dose did the serious adverse events occur?

A: The unexpected serious adverse events, including the patient death, were observed in the
CATALYST 2 trial at a dose of 400mg of inarigivir soproxil daily.[1]

Q: Is there any publicly available data on the specific ALT and bilirubin levels of the affected
patients in the CATALYST 2 trial?

A: No, specific quantitative data on the liver function tests of the individual patients who
experienced serious adverse events in the CATALYST 2 trial have not been made publicly
available in the reviewed search results.
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Q: What was the outcome of the investigation into the serious adverse events by the
manufacturer, Spring Bank Pharmaceuticals?

A: Following the patient death and other SAEs, Spring Bank Pharmaceuticals discontinued the
development of inarigivir for hepatitis B.[1][2][3] The company stated they would conduct a
series of investigative actions to better understand the adverse events, but the detailed findings
of this investigation are not publicly available.[1]

Q: Could the observed hepatotoxicity be related to the drug's mechanism of action?

A: While the exact cause has not been publicly disclosed, it is plausible that the potent
activation of the RIG-I pathway by a high dose of inarigivir could have led to an uncontrolled
inflammatory response in the liver, contributing to hepatocellular injury. However, this is a
hypothesis, and further investigation would be required for confirmation.
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Caption: Proposed signaling pathway of Inarigivir as a RIG-1 and NOD2 agonist.

Experimental Workflow for Investigating Drug-Induced
Liver Injury (DILI)
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Caption: A logical workflow for the initial investigation of suspected DILI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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